molecular formula C17H24N2O3 B173041 tert-Butyl benzyloxy(4-cyanobutyl)carbamate CAS No. 128173-50-2

tert-Butyl benzyloxy(4-cyanobutyl)carbamate

Cat. No. B173041
M. Wt: 304.4 g/mol
InChI Key: PMFJIAMYWRXMHN-UHFFFAOYSA-N
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Patent
US05254724

Procedure details

N-(tert-Butoxycarbonyl)-N-(4-cyanobutyl)-O-benzylhydroxylamine (4) was synthesized by adding sodium iodide (84 mg, 0.56 mmol) and then sodium hydride (80% oil dispersion, 0.49 g, 16.3 mmol) to O-benzyl-N-tert-butoxycarbonyl hydroxylamine (2.68 g, 12.0 mmol) in dry DMF (40 ml). After stirring for 15 minutes, 5-chlorovaleronitrile (1.5 mL, 13.3 mmol) was added and the suspension heated at 80°-85° C. for 4 hours under argon. After cooling, the reaction was quenched with H2O (100 mi), then extracted with ether (4×75 mL). The combined organic layers were washed with 100 mL each of 1% aqueous Na2SO3, H2O and brine and then concentrated to give 4.39 g crude product. Column chromatography with 4.5% EtOAc/CHCl3 produced 3.17 g of O-benzyl-N-(tert-butoxycarbonyl)-N-(4-cyanobutyl)hydroxylamine (4) (87% yield): NMR δ 1.5-1.75 (s+m, 13 H), 2.3 (t, 2 H), 3.4 (t, 2 H), 4.77 (s, 2 H), 7.3 (s, 5 H). Anal. calcd. for C17H24N2O3 : C, 67.08; H, 7.95; N, 9.20. Found: C, 67.19; H, 7.99; N, 9.11.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I-].[Na+].[H-].[Na+].[CH2:5]([O:12][NH:13][C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.Cl[CH2:22][CH2:23][CH2:24][CH2:25][C:26]#[N:27]>CN(C=O)C>[C:17]([O:16][C:14]([N:13]([CH2:22][CH2:23][CH2:24][CH2:25][C:26]#[N:27])[O:12][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:15])([CH3:20])([CH3:19])[CH3:18] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
84 mg
Type
reactant
Smiles
[I-].[Na+]
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ONC(=O)OC(C)(C)C
Step Four
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClCCCCC#N
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension heated at 80°-85° C. for 4 hours under argon
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O (100 mi)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (4×75 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 100 mL each of 1% aqueous Na2SO3, H2O and brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 4.39 g crude product

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N(OCC1=CC=CC=C1)CCCCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.